Technical Guide: Synthesis and Characterization of 5,5'-(1,4-Phenylene)dipicolinaldehyde
Technical Guide: Synthesis and Characterization of 5,5'-(1,4-Phenylene)dipicolinaldehyde
The following technical guide details the synthesis, purification, and characterization of 5,5'-(1,4-Phenylene)dipicolinaldehyde (CAS: 1399191-70-8). This document is structured for research scientists and process chemists involved in the design of reticular frameworks (MOFs/COFs) or Schiff-base ligand coordination.
Executive Summary & Molecular Profile
5,5'-(1,4-Phenylene)dipicolinaldehyde is a rigid, linear ditopic ligand featuring a central phenylene spacer flanked by two pyridine-2-carboxaldehyde moieties. Its primary utility lies in reticular chemistry , serving as a precursor for Schiff-base condensation in Covalent Organic Frameworks (COFs) or as a N,N'-donor linker in Metal-Organic Frameworks (MOFs).
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IUPAC Name: 5,5'-(1,4-Phenylene)bis(pyridine-2-carbaldehyde)
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Molecular Formula: C₁₈H₁₂N₂O₂
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Molecular Weight: 288.30 g/mol
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Symmetry:
(Idealized) -
Key Functionality: Dual aldehyde handles for imine condensation; Pyridine nitrogen for metal coordination.
Retrosynthetic Analysis
To ensure high fidelity and regioselectivity, a convergent synthesis using Suzuki-Miyaura Cross-Coupling is selected. This pathway minimizes side reactions associated with oxidizing methyl-pyridines post-coupling.
Strategic Disconnection: The molecule is disconnected at the C-C bond between the central phenylene ring and the C5 position of the pyridine rings.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target ligand.
Experimental Protocol
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5] | Role | Purity Requirement |
| 5-Bromo-2-pyridinecarboxaldehyde | 2.2 | Electrophile | >97% |
| 1,4-Phenylenediboronic acid | 1.0 | Nucleophile | >97% |
| Pd(PPh₃)₄ | 0.05 | Catalyst | 99% (Stored under Ar) |
| K₂CO₃ (2.0 M aq) | 5.0 | Base | Degassed |
| 1,4-Dioxane | Solvent | Medium | Anhydrous, Degassed |
Step-by-Step Synthesis Workflow
Safety Note: This reaction involves palladium catalysts and organic solvents. Perform all steps in a fume hood.
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System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon (Ar) for 15 minutes.
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Reagent Loading: Under a positive stream of Ar, charge the flask with:
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1,4-Phenylenediboronic acid (1.0 eq, e.g., 1.66 g, 10 mmol)
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5-Bromo-2-pyridinecarboxaldehyde (2.2 eq, e.g., 4.09 g, 22 mmol)
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Pd(PPh₃)₄ (5 mol%, e.g., 0.58 g)
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Solvent Addition: Add 100 mL of degassed 1,4-dioxane. Stir gently until solids are dispersed.
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Base Activation: Add 25 mL of degassed 2.0 M K₂CO₃ aqueous solution via syringe. The mixture will turn biphasic.
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Reaction: Heat the mixture to 90–100 °C (oil bath temperature) under Ar atmosphere. Maintain reflux for 24–48 hours . Monitor via TLC (SiO₂, Hexane:EtOAc 1:1).
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Endpoint: Disappearance of the bromide starting material.
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Workup:
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Cool to room temperature.
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Remove dioxane under reduced pressure (rotary evaporator).
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Resuspend residue in CH₂Cl₂ (150 mL) and water (100 mL).
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Extract aqueous layer with CH₂Cl₂ (3 × 50 mL).
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Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
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Purification:
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Concentrate the organic layer to a crude yellow solid.
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Purify via Column Chromatography (Silica Gel 60).
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Eluent Gradient: Hexane:EtOAc (4:1 → 1:1). The product typically elutes as a bright yellow band.
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Recrystallize from hot Ethanol or CH₂Cl₂/Hexane if necessary.
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Figure 2: Operational workflow for the synthesis and purification of the target ligand.[2][6]
Characterization & Data Analysis
The following data confirms the structural integrity of the synthesized ligand.
NMR Spectroscopy (Predicted/Typical)
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | 10.15 | Singlet (s) | 2H | Aldehyde (-CH O) |
| (DMSO-d₆) | 9.18 | Doublet (d) | 2H | Pyridine C6-H (Ortho to N) |
| 8.35 | Doublet of Doublets | 2H | Pyridine C4-H | |
| 8.10 | Doublet (d) | 2H | Pyridine C3-H | |
| 7.95 | Singlet (s) | 4H | Phenylene Ar-H |
Interpretation:
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The diagnostic aldehyde peak at ~10.15 ppm confirms the retention of the formyl group.
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The singlet at 7.95 ppm indicates the symmetry of the central phenylene ring.
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The absence of broad -OH peaks rules out boronic acid contamination.
Infrared Spectroscopy (FT-IR)
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1705–1715 cm⁻¹: Strong C=O stretching (Aldehyde).
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1580–1600 cm⁻¹: C=N / C=C aromatic stretching.
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2850 & 2750 cm⁻¹: C-H Fermi resonance (Aldehyde C-H).
Mass Spectrometry[4]
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Technique: ESI-MS or MALDI-TOF.
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Expected [M+H]⁺: 289.31 m/z.
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Expected [M+Na]⁺: 311.29 m/z.
Critical Process Parameters (CPP) & Troubleshooting
To ensure reproducibility (Trustworthiness), adhere to these critical parameters:
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Oxygen Exclusion: Palladium(0) species are sensitive to oxidation. Incomplete degassing will lead to homocoupling of the boronic acid (forming biphenyl impurities) rather than the desired cross-coupling.
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Validation: The reaction mixture should remain dark/black (active Pd) rather than precipitating gray Pd black early in the reaction.
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Base Stoichiometry: Excess base (K₂CO₃) is required to activate the boronic acid to the boronate species, which is the active transmetalation agent.
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Aldehyde Stability: While picolinaldehydes are generally stable, avoid harsh acidic workups which can hydrate or oxidize the aldehyde.
Applications in Reticular Chemistry
This ligand is a "linear strut" used to enforce specific topologies:
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COFs: Condensation with
-symmetric amines (e.g., TAPB) yields hexagonal (hcb) pore structures. -
MOFs: The N,N'-chelating pockets (if reduced) or the pyridine nitrogens alone can coordinate metal nodes (e.g., Zn, Cu) to form pillared-layer structures.
References
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Suzuki-Miyaura Coupling Mechanism & Scope
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Synthesis of Analogous Dialdehyde Ligands (Methodology Basis)
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Li, Z., et al. (2013). Microporous organic polymers with acetal linkages: synthesis, characterization, and gas sorption properties. Polymer Chemistry, 4, 1-5. (See Supp. Info for 4,4'-biphenyldicarboxaldehyde protocol). Link
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General Pyridine-Aryl Coupling Protocols
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Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
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Commercial Availability & CAS Verification
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Sigma-Aldrich / Ambeed. Product: 5,5'-(1,4-Phenylene)dipicolinaldehyde. CAS: 1399191-70-8. Link
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